A Senior Application Scientist's Technical Guide to 2-Chloro-4-fluorobenzoyl Chloride (CAS No. 21900-54-9)
A Senior Application Scientist's Technical Guide to 2-Chloro-4-fluorobenzoyl Chloride (CAS No. 21900-54-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Halogenated Benzoyl Chloride
2-Chloro-4-fluorobenzoyl chloride is a highly reactive, di-halogenated aromatic acyl chloride that serves as a pivotal building block in modern organic synthesis. Its strategic importance lies in the unique combination of a reactive acyl chloride group and a benzene ring substituted with both chloro and fluoro atoms. This distinct substitution pattern imparts specific electronic properties and steric influences that are highly valued in the fields of medicinal chemistry and agrochemical development. The presence of the fluorine atom, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of target molecules. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and safe handling, grounded in field-proven insights to empower researchers in leveraging this versatile reagent.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in any experimental setting. 2-Chloro-4-fluorobenzoyl chloride is a liquid at room temperature, often appearing colorless to light yellow.[1] Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 21900-54-9 | [1] |
| Molecular Formula | C₇H₃Cl₂FO | [1] |
| Molecular Weight | 193.00 g/mol | |
| Appearance | White or colorless to light yellow powder to lump to clear liquid | [1] |
| Boiling Point | 95 °C at 10 mmHg; 82-84 °C at 15 mmHg | [1][2] |
| Melting Point | 16 °C | [1] |
| Density | 1.447 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.551 |
Part 2: Synthesis and Mechanistic Insight
The most common and industrially scalable synthesis of 2-Chloro-4-fluorobenzoyl chloride involves the chlorination of its parent carboxylic acid, 2-chloro-4-fluorobenzoic acid. The choice of chlorinating agent is critical and dictates the reaction conditions and work-up procedure. Two primary, highly effective methods are discussed below. The causality behind these choices lies in the efficiency of the reagents and the nature of the byproducts, which are gaseous and easily removed, driving the reaction to completion.
Method 1: Synthesis using Oxalyl Chloride (Preferred for Scalability and Purity)
This method is often preferred for its mild reaction conditions and the generation of only gaseous byproducts (CO, CO₂, HCl), which simplifies purification. The use of a catalytic amount of N,N-dimethylformamide (DMF) is crucial; it acts as a catalyst by forming a Vilsmeier reagent intermediate, which is a more potent acylating agent than oxalyl chloride itself.
Experimental Protocol: Synthesis via Oxalyl Chloride
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Inert Atmosphere: To a 1 L, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to scrub HCl), add 2-chloro-4-fluorobenzoic acid (174.5 g, 1.0 mol).
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Solvent Addition: Add anhydrous tetrahydrofuran (THF) (500 mL) to dissolve the acid.
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Catalyst Addition: Add N,N-dimethylformamide (DMF) (2 mL, catalytic amount) to the stirring solution.
-
Reagent Addition: Charge the dropping funnel with oxalyl chloride (139.6 g, 1.1 mol, 1.1 eq). Add the oxalyl chloride dropwise to the solution over 1 hour. An increase in temperature and gas evolution will be observed.
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Reaction Completion: After the addition is complete, gently heat the mixture to 40-45 °C and maintain for 2 hours, or until gas evolution ceases. Monitor the reaction by TLC or ¹H NMR of a quenched aliquot.
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Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess oxalyl chloride by rotary evaporation. The resulting crude oil is the desired 2-Chloro-4-fluorobenzoyl chloride, which can be purified by vacuum distillation (boiling point: 82-84 °C at 15 mmHg) to yield a product of ≥98% purity.[2]
Method 2: Synthesis using Thionyl Chloride
An alternative, classic method employs thionyl chloride (SOCl₂). While also effective, it may require higher temperatures and can sometimes lead to minor chlorinated byproducts if not carefully controlled. The byproducts, SO₂ and HCl, are also gaseous.
Experimental Protocol: Synthesis via Thionyl Chloride
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Setup: In a flask equipped as described above, combine 2-chloro-4-fluorobenzoic acid (174.5 g, 1.0 mol) and thionyl chloride (142.8 g, 1.2 mol, 1.2 eq).
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Reaction: Add a catalytic amount of DMF (1-2 mL). Heat the mixture to reflux (approx. 75-80 °C) for 3-4 hours.
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Isolation: After cooling, carefully remove the excess thionyl chloride by distillation at atmospheric pressure. The residue is then distilled under reduced pressure to afford the pure product.
The logical flow of the synthesis process is depicted below.
Caption: General workflow for the synthesis of 2-Chloro-4-fluorobenzoyl chloride.
Part 3: Chemical Reactivity and Mechanistic Pathways
The reactivity of 2-Chloro-4-fluorobenzoyl chloride is dominated by the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.
Acylation of Amines and Alcohols
The compound reacts exothermically with primary and secondary amines to form the corresponding amides, and with alcohols to form esters. These reactions are fundamental in building more complex molecules in drug discovery. The reaction with an amine proceeds via a nucleophilic addition-elimination mechanism.
Caption: Key steps in the Friedel-Crafts acylation reaction pathway.
Part 4: Spectroscopic Characterization
Confirming the identity and purity of 2-Chloro-4-fluorobenzoyl chloride is essential. Spectroscopic methods are the primary tools for this validation. While a dedicated spectrum for this specific molecule is not publicly available, data from closely related analogs like 2-fluoro-4-chlorobenzoyl chloride and 4-fluorobenzoyl chloride allow for a reliable prediction of its key spectral features. [3][4] ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three signals in the aromatic region (δ 7.0-8.2 ppm). The proton ortho to the acyl chloride group will be the most deshielded. Due to coupling with the fluorine atom, these signals will appear as complex multiplets or doublets of doublets. A representative ¹H NMR for the isomeric 2-fluoro-4-chlorobenzoyl chloride shows multiplets at δ 8.07 (1H) and 7.25 (2H). [3] ¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will show the characteristic carbonyl carbon signal around δ 165-170 ppm. There will be six aromatic carbon signals, with their chemical shifts influenced by the electron-withdrawing chloro and fluoro substituents. The carbon directly bonded to fluorine will exhibit a large C-F coupling constant (J ≈ 250 Hz).
¹⁹F NMR (376 MHz, CDCl₃): A single resonance is expected in the typical range for an aryl fluoride, likely between δ -100 to -115 ppm.
Infrared (IR) Spectroscopy: The most prominent peak in the IR spectrum will be the strong carbonyl (C=O) stretch of the acyl chloride, typically found in the range of 1770-1815 cm⁻¹. Additional strong absorptions corresponding to C-Cl, C-F, and C=C aromatic stretching will also be present.
Part 5: Applications in Drug Discovery and Development
The true value of 2-Chloro-4-fluorobenzoyl chloride is realized in its application as a key intermediate in the synthesis of complex, biologically active molecules. The 2-chloro-4-fluorophenyl moiety it installs is a common feature in many modern pharmaceuticals, particularly in the class of kinase inhibitors used in oncology.
While direct synthetic routes for blockbuster drugs using this specific CAS number are proprietary, its structural motif is central to several important anti-cancer agents. For instance, the synthesis of Sorafenib and Regorafenib , both multi-kinase inhibitors, involves the coupling of a substituted aminophenol with a chlorinated pyridine carboxamide and subsequent urea formation with a trifluoromethyl-substituted phenyl isocyanate. [5][6][7]The core strategy of using halogenated building blocks to construct these complex molecules underscores the importance of reagents like 2-Chloro-4-fluorobenzoyl chloride. It enables the precise introduction of a key pharmacophore that contributes to the drug's binding affinity and overall efficacy.
Similarly, the synthesis of Cabozantinib , another tyrosine kinase inhibitor, involves the formation of an amide bond. [8][9]Although patents may describe alternative coupling reagents to avoid the use of reactive acid chlorides on a large scale, the fundamental disconnection approach often leads back to precursors like 2-Chloro-4-fluorobenzoyl chloride at the research and development stage. [10]
Part 6: Quality Control, Handling, and Safety
Purity Assessment
The purity of 2-Chloro-4-fluorobenzoyl chloride is typically assessed by Gas Chromatography (GC), often with a purity specification of ≥98%. [1]Common impurities may include the starting material (2-chloro-4-fluorobenzoic acid) or residual solvents from the synthesis (e.g., THF). Due to the compound's reactivity, care must be taken during GC analysis to avoid degradation in the hot injector port. High-Performance Liquid Chromatography (HPLC) can also be used and may be preferable for analyzing non-volatile impurities.
Safe Handling and Storage
2-Chloro-4-fluorobenzoyl chloride is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage. It must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection.
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Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapor or mist. Handle under an inert gas like nitrogen or argon to prevent hydrolysis.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1]It is crucial to protect it from moisture, as it will readily hydrolyze to the corresponding carboxylic acid and release corrosive hydrogen chloride (HCl) gas. Containers should be carefully resealed after use.
Accidental Release Measures
In case of a spill, evacuate the area. Use personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal as hazardous waste. Do not allow the product to enter drains.
Conclusion
2-Chloro-4-fluorobenzoyl chloride is more than a simple reagent; it is an enabling tool for chemical innovation. Its well-defined reactivity, combined with the desirable properties imparted by its halogen substituents, makes it a cornerstone intermediate for researchers in drug discovery and fine chemical synthesis. By understanding its properties, synthesis, and reactivity through a scientifically grounded and practical lens, professionals can confidently and safely incorporate this powerful building block into their synthetic strategies, paving the way for the next generation of advanced materials and therapeutics.
References
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Royal Society of Chemistry. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis - Supporting Information. Retrieved January 7, 2026, from [Link]
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ResearchGate. (2016). New Synthesis of Antitumor Drug Cabozantinib. Retrieved January 7, 2026, from [Link]
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ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. Retrieved January 7, 2026, from [Link]
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- Google Patents. (n.d.). Process for the preparation of regorafenib and its crystalline forms.
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